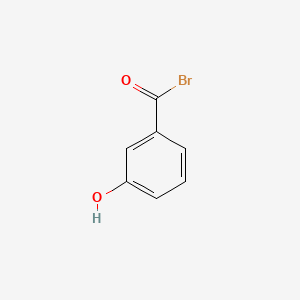

3-Hydroxybenzoyl bromide

Description

3-Hydroxybenzoyl bromide (CAS: Not explicitly provided; inferred from related compounds) is a substituted benzoyl bromide derivative featuring a hydroxyl group at the meta position of the aromatic ring. It serves as a critical primer unit in polyketide synthase (PKS) systems for synthesizing heptaene macrolides, such as those produced by Saccharopolyspora and Lentzea species . These polyenes are integral to antifungal and antibiotic agents, leveraging the 3-hydroxybenzoyl moiety to initiate polyketide chain elongation. The compound is biosynthesized via Hyg5 chorismatase-mediated conversion of tryptophan to 3-hydroxybenzoate, which is subsequently activated as a CoA thioester for PKS loading .

Properties

CAS No. |

151093-37-7 |

|---|---|

Molecular Formula |

C7H5BrO2 |

Molecular Weight |

201.019 |

IUPAC Name |

3-hydroxybenzoyl bromide |

InChI |

InChI=1S/C7H5BrO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H |

InChI Key |

JTAPSAXXSYDLQI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=O)Br |

Synonyms |

Benzoyl bromide, 3-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Bromomethyl)benzoyl Bromide

- Structure : Features a bromomethyl substituent at the meta position of the benzoyl bromide group (CAS: 209743-33-9).

- Key Differences : Unlike 3-hydroxybenzoyl bromide, this compound lacks a hydroxyl group but includes a reactive bromomethyl group. This structural distinction makes it more electrophilic, favoring alkylation reactions in organic synthesis .

- Applications : Used as an intermediate in pharmaceutical and agrochemical syntheses, particularly in cross-coupling reactions.

Sepantronium Bromide (YM-155)

- Structure : A complex heterocyclic brominated compound (CAS: 781661-94-7) with a benzyl bromide moiety and a survivin inhibitor backbone .

- Key Differences : While 3-hydroxybenzoyl bromide is a simple aromatic bromide, YM-155 incorporates multiple functional groups (e.g., methyl ether, nitrogen atoms) that confer potent anticancer activity.

- Biological Activity : Exhibits IC50 values of 0.54–11 nM against prostate and lung cancer cell lines, with mechanisms involving survivin suppression and radiosensitization .

3-Chloro-2-fluorobenzyl Bromide

- Structure: A benzyl bromide derivative with chloro and fluoro substituents (CAS: Not explicitly provided).

- Key Differences: The presence of halogens (Cl, F) enhances electrophilicity compared to 3-hydroxybenzoyl bromide.

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated pharmaceuticals.

1-Hexyl-3-methylimidazolium Bromide

- Structure : An ionic liquid with a brominated imidazolium core (CAS: 85100-78-3).

- Key Differences : As a room-temperature ionic liquid, it differs fundamentally from 3-hydroxybenzoyl bromide in phase behavior and application. Its bromide ion participates in catalysis and solvent systems, unlike the covalent bromine in 3-hydroxybenzoyl bromide .

Comparative Data Table

Key Research Findings

Antibiotic Synthesis : 3-Hydroxybenzoyl bromide is indispensable in generating heptaene macrolides, which exhibit broad-spectrum antifungal activity. Its hydroxyl group stabilizes the PKS-loading module, ensuring efficient polyketide chain initiation .

Electrophilic Reactivity : Brominated benzoyl derivatives like 3-(bromomethyl)benzoyl bromide show higher reactivity in nucleophilic substitutions compared to hydroxyl-containing analogs, making them preferable in alkylation reactions .

Toxicity Considerations : While methyl bromide () is highly neurotoxic, 3-hydroxybenzoyl bromide and its analogs exhibit lower acute toxicity, emphasizing the role of substituents in safety profiles .

Q & A

Basic: What are the standard synthetic methodologies for preparing 3-hydroxybenzoyl bromide, and how can reaction conditions be optimized?

Methodological Answer:

3-Hydroxybenzoyl bromide is typically synthesized via bromination of 3-hydroxybenzoic acid using phosphorus tribromide (PBr₃) or HBr in the presence of a dehydrating agent. Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis. PBr₃ is preferred for higher yields due to its strong brominating activity .

- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., esterification or oxidation).

- Purification : Distillation under reduced pressure or recrystallization from dry diethyl ether removes residual acids or dibrominated byproducts.

Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to PBr₃) and employ inert gas (N₂/Ar) to suppress moisture-sensitive degradation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3-hydroxybenzoyl bromide?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups. The hydroxyl proton (δ ~10–12 ppm) and benzoyl bromide carbonyl (δ ~165–170 ppm) are diagnostic. Compare shifts to analogs like benzyl bromide (δ ~4.5–5.0 ppm for CH₂Br) .

- X-ray Crystallography : Use SHELXL for structure refinement. Crystals grown via slow evaporation in dichloromethane/hexane mixtures resolve Br···O hydrogen bonding and planarity of the aromatic ring .

- FT-IR : Confirm C=O (~1730 cm⁻¹) and O-H (~3200 cm⁻¹) stretches.

Basic: How should 3-hydroxybenzoyl bromide be stored to ensure stability, and what degradation pathways are common?

Methodological Answer:

- Storage : Store under inert atmosphere (Ar) at –20°C in amber glass to prevent photolysis. Moisture triggers hydrolysis to 3-hydroxybenzoic acid and HBr .

- Degradation Pathways :

- Hydrolysis: Accelerated by protic solvents (e.g., H₂O, alcohols).

- Thermal Decomposition: Above 40°C, releases corrosive HBr gas.

Advanced: What mechanistic insights explain the formation of byproducts like dibrominated derivatives during synthesis?

Methodological Answer:

Dibrominated byproducts arise from over-bromination at the ortho/para positions of the hydroxyl group. Factors include:

- Electrophilic Aromatic Substitution : Electron-donating -OH activates the ring, favoring Br⁺ attack. Steric hindrance at the meta position directs bromination to adjacent sites.

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to detect intermediates. Optimize reaction time to quench before over-bromination .

Advanced: What challenges arise in crystallizing 3-hydroxybenzoyl bromide, and how can twinning or disorder be resolved?

Methodological Answer:

- Twinning : Common due to weak intermolecular forces. Use SHELXD for twin law identification and SHELXL for refinement. Data collection at low temperature (100 K) reduces thermal motion .

- Disorder : Bromine atoms may exhibit positional disorder. Apply restraints (e.g., DFIX) during refinement and validate with residual density maps.

Advanced: How can capillary electrophoresis (CE) be optimized for quantifying trace bromide ions in reaction mixtures?

Methodological Answer:

- Buffer Selection : Use 20 mM borate buffer (pH 9.3) with 0.5 mM CTAB as EOF modifier. This separates Br⁻ from Cl⁻ with resolution >1.5 .

- Detection : Direct UV at 200 nm (ε Br⁻ = 200 M⁻¹cm⁻¹).

- Validation : Spike recovery (95–105%) and LOD of 0.1 ppm ensure accuracy.

Advanced: What computational approaches predict the reactivity and electronic properties of 3-hydroxybenzoyl bromide?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) level computes HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps, revealing nucleophilic sites at the carbonyl oxygen.

- MD Simulations : Simulate solvation in DCM to assess stability. Correlate with experimental decomposition rates .

Advanced: How can impurities like 3,5-dibromo-2-hydroxybenzoic acid be identified and quantified?

Methodological Answer:

- HPLC-MS : C18 column (ACN:0.1% formic acid gradient) separates impurities. MS/MS (m/z 293 [M-H]⁻ for dibromo derivative) confirms identity.

- Calibration Curves : Use spiked standards (0.1–10 µg/mL) for quantification.

Advanced: How do solvent polarity and proticity influence the reactivity of 3-hydroxybenzoyl bromide in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states via dipolar interactions, accelerating SN₂ reactions (e.g., with amines).

- Protic Solvents (e.g., MeOH) : Solvate nucleophiles, reducing reactivity. Competing hydrolysis dominates .

Advanced: What factors control regioselectivity in electrophilic substitutions of 3-hydroxybenzoyl bromide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.